molecular formula C19H22N4OS2 B15083912 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 556804-75-2

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B15083912
CAS No.: 556804-75-2
M. Wt: 386.5 g/mol
InChI Key: YDFAUKUIKUSGDO-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring a triazole ring, a thiophene ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the triazole-thiophene intermediate with 2,4,6-trimethylphenyl acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution on the thiophene ring can introduce various functional groups .

Scientific Research Applications

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming reversible bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the triazole ring contributes to its bioactivity .

Properties

CAS No.

556804-75-2

Molecular Formula

C19H22N4OS2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H22N4OS2/c1-5-23-18(15-7-6-8-25-15)21-22-19(23)26-11-16(24)20-17-13(3)9-12(2)10-14(17)4/h6-10H,5,11H2,1-4H3,(H,20,24)

InChI Key

YDFAUKUIKUSGDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CS3

Origin of Product

United States

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